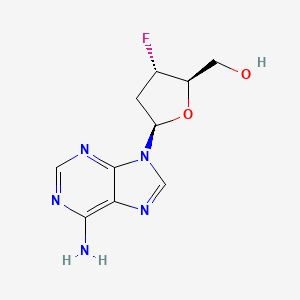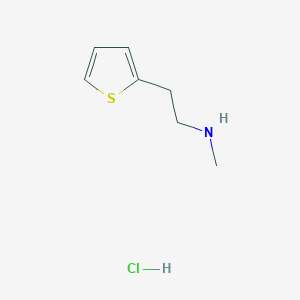
1,4-二苯基哌嗪
描述
1,4-Diphenylpiperazine is a chemical compound with the molecular formula C16H18N2 . It is also known as RA-7 and acts as a potent and selective antagonist at the 5HT7 serotonin receptor .
Synthesis Analysis
The synthesis of 1,4-Diphenylpiperazine involves reductive amination of piperazine or N-diphenylmethylpiperazine . This process results in the formation of three novel N,N′-disubstituted piperazines .Molecular Structure Analysis
The structure of 1,4-Diphenylpiperazine was determined and it crystallized in the orthorhombic space group Pbca . The parameters of the structure are a = 8.6980(7), b = 8.4287(7), c = 17.6359(15), V = 1292.94(19), Z = 4 .Chemical Reactions Analysis
The chemical reactions of 1,4-Diphenylpiperazine involve its use as a ligand in metal complexes . It forms the basis of various natural products that exhibit favorable pharmacological properties .Physical And Chemical Properties Analysis
1,4-Diphenylpiperazine has a molecular weight of 238.3275 . More detailed physical and chemical properties were not found in the search results.科学研究应用
金属配合物中的配体
1,4-二苯基哌嗪: 作为金属配合物中的配体而被利用。其结构的灵活性使其能够充当螯合配体或桥联配体,这在金属二聚体、聚合物和各种框架的形成中至关重要。 哌嗪氮原子的 sp² 特征在这些应用中非常重要 .
药理学性质
该化合物是多种具有良好药理学性质的天然产物的基础。 由于其取代灵活性的特点,它可以被修饰以增强或改变其与生物靶标的相互作用,使其在药物设计中具有价值 .
哌嗪衍生物的合成
1,4-二苯基哌嗪是合成各种哌嗪衍生物的关键中间体。 这些衍生物通过还原胺化和亲核取代反应等方法合成,这些方法在创建具有潜在治疗用途的化合物中至关重要 .
离子通道剂
在生物医学应用中,包括 1,4-二苯基哌嗪在内的合成哌嗪作为离子通道剂十分重要。 它们在调节离子通道方面发挥作用,而离子通道对于各种生理过程至关重要 .
抗癌剂
研究表明,某些哌嗪衍生物可以作为抗癌剂。 修饰哌嗪结构的能力使得能够开发出可以靶向并抑制癌细胞生长的化合物 .
光致发光网络配合物
1,4-二苯基哌嗪已被用于生产光致发光网络配合物,特别是与铜 (I) 盐配合。 这些配合物在材料科学领域具有潜在应用,可在传感器、成像和照明技术中使用 .
作用机制
Target of Action
1,4-Diphenylpiperazine is a type of piperazine derivative. Piperazines have found application as ligands in metal complexes and form the basis of various natural products that exhibit favorable pharmacological properties . .
Mode of Action
It is known that piperazines can act either as chelating or bridging ligands in metal complexes . The behavior of piperazine ligands in metal complexes is of interest because they can adopt a boat conformation leading to significant ring strain .
Biochemical Pathways
It is known that synthetic piperazines are important in biomedical applications as ion channel and anticancer agents .
Result of Action
It is known that piperazines and their derivatives show a wide range of biological and pharmaceutical activity .
安全和危害
生化分析
Biochemical Properties
1,4-Diphenylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
1,4-Diphenylpiperazine influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1,4-Diphenylpiperazine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, it can impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1,4-Diphenylpiperazine involves its binding interactions with various biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, 1,4-Diphenylpiperazine has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of substrates processed by these enzymes . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diphenylpiperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1,4-Diphenylpiperazine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 1,4-Diphenylpiperazine can lead to cumulative changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1,4-Diphenylpiperazine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse outcomes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen . Toxic effects at high doses can include liver and kidney damage, as well as disruptions in normal metabolic processes .
Metabolic Pathways
1,4-Diphenylpiperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have biological activity of their own . The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 1,4-Diphenylpiperazine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, it may be actively transported into certain organelles or bind to intracellular proteins that facilitate its movement within the cell .
Subcellular Localization
The subcellular localization of 1,4-Diphenylpiperazine is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its effects on cellular function . For instance, 1,4-Diphenylpiperazine may be localized to the mitochondria, where it can impact mitochondrial metabolism and energy production .
属性
IUPAC Name |
1,4-diphenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZRSOPHIGKISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210196 | |
| Record name | 1,4-Diphenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613-39-8 | |
| Record name | 1,4-Diphenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diphenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diphenylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Diphenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diphenylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIPHENYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAG9GJ4S4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-dichloro-2H-triazolo[4,5-c]pyridine](/img/structure/B1604708.png)

![4-Ethyl-5-(4-nitro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1604711.png)










